molecular formula C10H9ClF2N2S B15309309 4-[Difluoro(phenyl)methyl]-1,3-thiazol-2-aminehydrochloride

4-[Difluoro(phenyl)methyl]-1,3-thiazol-2-aminehydrochloride

Cat. No.: B15309309
M. Wt: 262.71 g/mol
InChI Key: XTWDRRJAQVLVNC-UHFFFAOYSA-N
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Description

4-[difluoro(phenyl)methyl]-1,3-thiazol-2-amine hydrochloride is a chemical compound with significant potential in various scientific fields. Its unique structure, which includes a difluoromethyl group attached to a phenyl ring and a thiazole moiety, makes it an interesting subject for research and application in chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[difluoro(phenyl)methyl]-1,3-thiazol-2-amine hydrochloride typically involves the reaction of difluoromethylated phenyl derivatives with thiazole intermediates. One common method includes the use of difluoromethylation reagents to introduce the difluoromethyl group onto the phenyl ring, followed by coupling with a thiazole derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[difluoro(phenyl)methyl]-1,3-thiazol-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated phenyl oxides, while reduction can produce difluoromethylated phenyl amines .

Scientific Research Applications

4-[difluoro(phenyl)methyl]-1,3-thiazol-2-amine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent in drug discovery and development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[difluoro(phenyl)methyl]-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s stability and reactivity, allowing it to bind effectively to target proteins and enzymes. This binding can modulate biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated phenyl derivatives and thiazole-based compounds. Examples include:

Uniqueness

4-[difluoro(phenyl)methyl]-1,3-thiazol-2-amine hydrochloride is unique due to its specific combination of a difluoromethyl group and a thiazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H9ClF2N2S

Molecular Weight

262.71 g/mol

IUPAC Name

4-[difluoro(phenyl)methyl]-1,3-thiazol-2-amine;hydrochloride

InChI

InChI=1S/C10H8F2N2S.ClH/c11-10(12,7-4-2-1-3-5-7)8-6-15-9(13)14-8;/h1-6H,(H2,13,14);1H

InChI Key

XTWDRRJAQVLVNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CSC(=N2)N)(F)F.Cl

Origin of Product

United States

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